3-methyl-2-(phenylformamido)pentanoic acid
Description
3-Methyl-2-(phenylformamido)pentanoic acid is a synthetic carboxamide derivative characterized by a unique structural framework combining a branched pentanoic acid backbone with a phenylformamido substituent. In the provided evidence, this compound is synthesized as part of a series of carboxamides designed for antitrypanosomal and antimalarial research. Specifically, the compound 3-methyl-2-[N-(4-methylbenzenesulfonyl)-1-phenylformamido]pentanoic acid (9e/5e) is described with a molecular formula $ \text{C}{21}\text{H}{23}\text{NO}_{6}\text{S} $, a high yield of 99.95%, and a melting point of 98.40–99.90°C . Key spectral data include FTIR absorption bands at 1707 and 1688 cm$^{-1}$ (indicative of dual carbonyl groups) and NMR signals confirming the presence of aromatic, sulfonyl, and branched alkyl moieties .
Properties
IUPAC Name |
2-benzamido-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(2)11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBCDKSKWGCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957859 | |
| Record name | N-[Hydroxy(phenyl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36578-01-5 | |
| Record name | NSC334207 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(phenyl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations:
Structural Variations: 9c contains an indole ring, contributing to higher melting points (108.6–108.9°C) and distinct NMR aromatic signals . 9d and 9f differ in alkyl chain length (pentanoic vs. butanoic acid), affecting melting points and NMR CH$3$/CH$2$ signal intensities . The target compound (9e) exhibits intermediate melting points and dual carbonyl IR peaks due to phenylformamido and sulfonyl groups .
Spectral Trends :
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